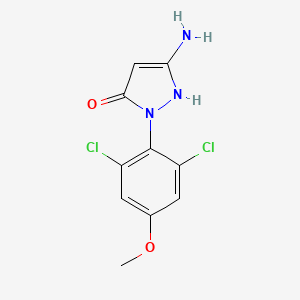
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to a pyrazolone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the phenyl ring: The phenyl ring with the desired substituents (2,6-dichloro and 4-methoxy) can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Amination: The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorine atoms or the pyrazolone ring, potentially leading to dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one depends on its specific application:
Pharmacological Effects: The compound may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or cell proliferation.
Material Properties: In material science, the compound’s electronic structure can influence its conductivity, luminescence, or other physical properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the dichloro and methoxy substituents, leading to different chemical and biological properties.
3-Amino-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one:
3-Amino-1-(2,6-dichlorophenyl)-1H-pyrazol-5(4H)-one: Contains the chlorine atoms but lacks the methoxy group, resulting in different pharmacological and material properties.
Uniqueness
The presence of both the 2,6-dichloro and 4-methoxy substituents on the phenyl ring, along with the amino group on the pyrazolone core, gives 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C10H9Cl2N3O2 |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3 |
InChI Key |
MSGLTFBOWJGLDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


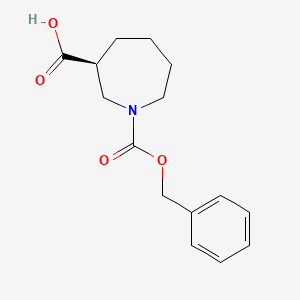

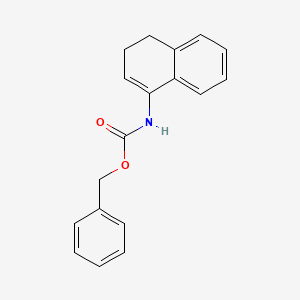
![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)

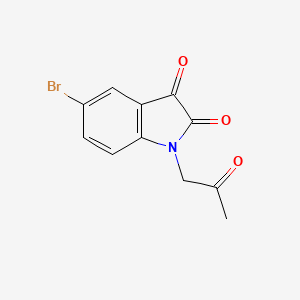
![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)
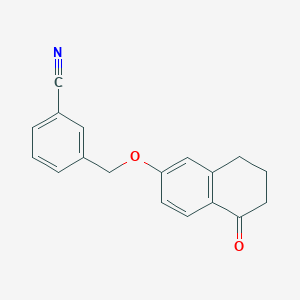
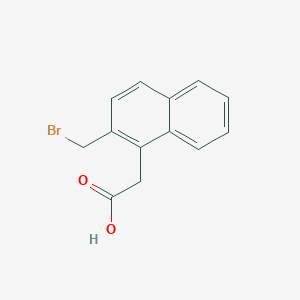
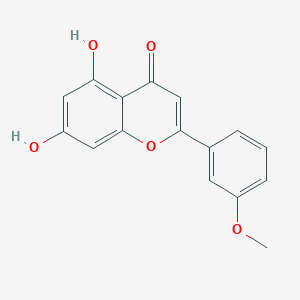



![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
